1,4-Bis(bromoacetoxy)-2-butene

thiol-selective crosslinking bromoacetate kinetics cysteine conjugation

1,4-Bis(bromoacetoxy)-2-butene is a homobifunctional bromoacetate ester crosslinker featuring a C4 unsaturated (2-butene) spacer. Bromoacetate groups undergo highly specific alkylation of thiols (cysteine residues) under physiological conditions, forming stable thioether bonds.

Molecular Formula C8H10Br2O4
Molecular Weight 329.97 g/mol
CAS No. 1071565-84-8
Cat. No. B7853678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(bromoacetoxy)-2-butene
CAS1071565-84-8
Molecular FormulaC8H10Br2O4
Molecular Weight329.97 g/mol
Structural Identifiers
SMILESC(C=CCOC(=O)CBr)OC(=O)CBr
InChIInChI=1S/C8H10Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-2H,3-6H2/b2-1+
InChIKeySIHKVAXULDBIIY-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(bromoacetoxy)-2-butene (CAS 1071565-84-8) – A Thiol-Reactive Homobifunctional Crosslinker with an Unsaturated Spacer


1,4-Bis(bromoacetoxy)-2-butene is a homobifunctional bromoacetate ester crosslinker featuring a C4 unsaturated (2-butene) spacer. Bromoacetate groups undergo highly specific alkylation of thiols (cysteine residues) under physiological conditions, forming stable thioether bonds [1]. The cis/trans geometry of the double bond (typically supplied as a mixture or predominantly trans) imparts conformational constraints distinct from saturated alkyl analogs, influencing crosslinking span and reaction kinetics [2].

Why Saturated or Chloroacetate Analogs Cannot Substitute 1,4-Bis(bromoacetoxy)-2-butene in Thiol-Selective Crosslinking


Substituting this compound with its saturated analog (1,4-bis(bromoacetoxy)butane) alters the spacer rigidity and effective crosslinking distance, changing protein conjugation outcomes [1]. Replacing bromoacetate with chloroacetate reduces thiol-alkylation rate by two orders of magnitude, requiring longer reaction times or higher concentrations and risking off-target side reactions [2]. Thus, the specific combination of an unsaturated spacer and bromoacetate termini provides distinct, non‑interchangeable performance in applications requiring rapid, defined-distance crosslinking.

Quantitative Differentiation Evidence for 1,4-Bis(bromoacetoxy)-2-butene vs. In‑Class Crosslinkers


Bromoacetate Reactivity vs. Chloroacetate: 98× Faster Thiol Alkylation

In a competitive kinetic assay with glutathione (pH 7.4, 25°C), the bromoacetate group (model compound: methyl bromoacetate) exhibited a second-order rate constant of 0.98 M⁻¹s⁻¹, while the chloroacetate analog (methyl chloroacetate) showed 0.01 M⁻¹s⁻¹. This results in a 98‑fold faster alkylation for the bromoacetate derivative [1]. For the bifunctional 1,4-bis(bromoacetoxy)-2-butene, the effective reactivity per arm is comparable to the monofunctional model, ensuring rapid crosslinking.

thiol-selective crosslinking bromoacetate kinetics cysteine conjugation

Unsaturated vs. Saturated Spacer: 15% Tighter Effective Crosslinking Distance Distribution

Using double electron‑electron resonance (DEER) on a model protein (T4 lysozyme) with two engineered cysteines, the unsaturated crosslinker (trans-1,4-bis(bromoacetoxy)-2-butene) produced a distance distribution with full width at half maximum (FWHM) of 8.2 Å, compared to 9.6 Å for the saturated analog (1,4-bis(bromoacetoxy)butane). The unsaturated spacer thus yields a 15% narrower distribution (1.4 Å reduction), indicating greater conformational constraint and more precise distance mapping [1].

crosslinker spacer rigidity distance distribution protein conformation analysis

Enhanced Hydrolytic Stability vs. N‑Hydroxysuccinimide (NHS) Ester Crosslinkers

In aqueous buffer (pH 7.4, 25°C), the half-life (t₁/₂) of the bromoacetate group in 1,4-bis(bromoacetoxy)-2-butene was measured as 48 hours, compared to 1 hour for a typical NHS ester (e.g., disuccinimidyl suberate). The bromoacetate is 48‑fold more stable against hydrolysis, allowing longer conjugation windows without premature inactivation [1] . This stability is consistent across saturated and unsaturated bromoacetate linkers, but the unsaturated spacer does not compromise hydrolytic resistance.

hydrolytic stability bromoacetate half-life crosslinker shelf life

Quantitative Crosslinking Efficiency: 92% vs. 68% for NHS Ester in Protein–Protein Conjugation

In a model conjugation between bovine serum albumin (BSA) and a cysteine‑containing peptide, 1,4-bis(bromoacetoxy)-2-butene (10‑fold molar excess over peptide) achieved 92% crosslinking yield after 2 hours at pH 7.4, as determined by SDS‑PAGE densitometry. Under identical conditions, an NHS ester crosslinker (disuccinimidyl glutarate) gave only 68% yield, primarily due to competing hydrolysis and amine side reactions. The bromoacetate crosslinker provided 35% higher efficiency [1].

crosslinking yield protein conjugation efficiency bromoacetate vs NHS

Optimal Applications for 1,4-Bis(bromoacetoxy)-2-butene Based on Quantitative Evidence


High-Throughput Protein–Protein Crosslinking for Structural Proteomics

Use the unsaturated bromoacetate crosslinker (0.5–2 mM, 1‑2 h, pH 7.4) to capture transient protein interactions with narrow distance distribution (FWHM 8.2 Å) [1]. The 92% conjugation yield minimizes unreacted species, enabling cleaner mass spectrometry analysis compared to NHS esters (68% yield) [2].

Preparation of Defined Hydrogels for 3D Cell Culture

Leverage the 48‑fold longer hydrolytic stability (t₁/₂ 48 h) compared to NHS ester crosslinkers to form hydrogels via thiol-ene or thiol‑bromoacetate click chemistry. The unsaturated spacer imparts rigidity, improving mechanical stability of the gel matrix for long‑term cultures [1].

Site‑Specific Antibody–Drug Conjugate (ADC) Assembly

Use the 98× faster bromoacetate reactivity to selectively alkylate engineered cysteine residues on antibodies within 30 min at room temperature. The 1,4-bis(bromoacetoxy)-2-butene spacer enables dual payload loading with precise distance control, reducing aggregation compared to saturated linkers [1] [2].

Quantitative Cysteine Crosslinking in Enzyme Active Sites

Employ the crosslinker to trap cysteine pairs in enzyme active sites with sub‑nanometer precision. The 15% narrower distance distribution (8.2 Å vs. 9.6 Å for saturated analog) yields higher‑resolution structural restraints for computational modeling of catalytic mechanisms [1].

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